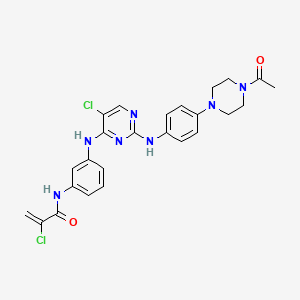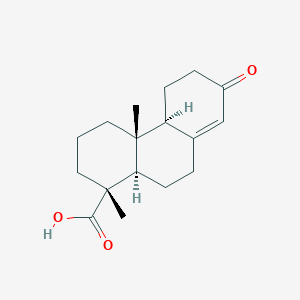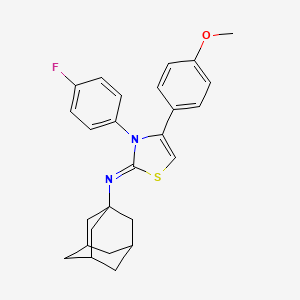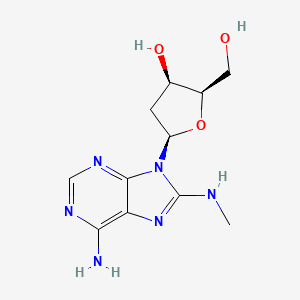![molecular formula C44H54N7O9P B12402772 N-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]propanamide](/img/structure/B12402772.png)
N-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[9-[(2R,3S,5R)-5-[[ビス(4-メトキシフェニル)-フェニルメトキシ]メチル]-3-[2-シアノエトキシ-[ジ(プロパン-2-イル)アミノ]ホスファニル]オキシ-4-メトキシオキソラン-2-イル]-6-オキソ-1H-プリン-2-イル]プロパンアミドは、様々な科学分野で大きな可能性を秘めた複雑な有機化合物です。この化合物は、メトキシ、シアノ、ホスファニル基など、複数の官能基を含む複雑な分子構造を特徴としています。そのユニークな構造は、医薬品化学および医薬品研究の分野において関心の対象となっています。
準備方法
合成経路および反応条件
N-[9-[(2R,3S,5R)-5-[[ビス(4-メトキシフェニル)-フェニルメトキシ]メチル]-3-[2-シアノエトキシ-[ジ(プロパン-2-イル)アミノ]ホスファニル]オキシ-4-メトキシオキソラン-2-イル]-6-オキソ-1H-プリン-2-イル]プロパンアミドの合成には、それぞれ特定の試薬と条件を必要とする複数の工程が含まれます。このプロセスは、通常、オキソラン-2-イル中間体の調製から始まり、その後、ホスファニル基とシアノ基が導入されます。最後の工程では、所望の立体化学を確保するために、制御された条件下でプリン-2-イル部分をプロパンアミド基にカップリングします。
工業生産方法
この化合物の工業生産は、一貫性と効率性を確保するために自動反応器を使用する大規模合成を伴う可能性が高いでしょう。このプロセスには、クロマトグラフィーや結晶化などの厳格な精製工程が含まれ、高純度の化合物を得ることができます。反応条件は、収率を最大化し、副生成物を最小限に抑えるように最適化されます。
化学反応の分析
反応の種類
N-[9-[(2R,3S,5R)-5-[[ビス(4-メトキシフェニル)-フェニルメトキシ]メチル]-3-[2-シアノエトキシ-[ジ(プロパン-2-イル)アミノ]ホスファニル]オキシ-4-メトキシオキソラン-2-イル]-6-オキソ-1H-プリン-2-イル]プロパンアミドは、以下を含む様々な化学反応を起こします。
酸化: メトキシ基は、対応するアルデヒドまたはカルボン酸を形成するために酸化される可能性があります。
還元: シアノ基は、アミンに還元される可能性があります。
置換: ホスファニル基は、求核置換反応を受ける可能性があります。
一般的な試薬と条件
酸化: 酸性条件下で過マンガン酸カリウムまたは三酸化クロムなどの試薬。
還元: 炭素担持パラジウムまたは水素化リチウムアルミニウムを使用した触媒的接触水素化。
置換: 塩基性条件下でアミンやチオールなどの求核剤。
主要な生成物
これらの反応から生成される主要な生成物には、改変された官能基を持つ様々な誘導体が含まれ、それらは様々な化学的用途でさらに利用することができます。
科学研究への応用
N-[9-[(2R,3S,5R)-5-[[ビス(4-メトキシフェニル)-フェニルメトキシ]メチル]-3-[2-シアノエトキシ-[ジ(プロパン-2-イル)アミノ]ホスファニル]オキシ-4-メトキシオキソラン-2-イル]-6-オキソ-1H-プリン-2-イル]プロパンアミドは、科学研究においていくつかの応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 細胞プロセスを研究するための生化学的プローブとしての可能性について調査されています。
医学: 癌やウイルス感染症を含む様々な疾患の治療における治療の可能性について探求されています。
産業: 先端材料と医薬品の開発に利用されています。
科学的研究の応用
N-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and viral infections.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
作用機序
N-[9-[(2R,3S,5R)-5-[[ビス(4-メトキシフェニル)-フェニルメトキシ]メチル]-3-[2-シアノエトキシ-[ジ(プロパン-2-イル)アミノ]ホスファニル]オキシ-4-メトキシオキソラン-2-イル]-6-オキソ-1H-プリン-2-イル]プロパンアミドの作用機序は、細胞内の特定の分子標的との相互作用を伴います。これは、特定の酵素または受容体を阻害し、それによって細胞の生存と増殖に不可欠なシグナル伝達経路を調節すると考えられています。正確な分子標的と経路はまだ調査中ですが、予備的な研究では、DNA複製と修復に関連する経路への関与が示唆されています。
類似化合物の比較
類似化合物
- N-[9-[(2R,3S,5R)-5-[[ビス(4-メトキシフェニル)-フェニルメトキシ]メチル]-3-[2-シアノエトキシ-[ジ(プロパン-2-イル)アミノ]ホスファニル]オキシ-4-メトキシオキソラン-2-イル]-6-オキソ-1H-プリン-2-イル]アセトアミド
- N-[9-[(2R,3S,5R)-5-[[ビス(4-メトキシフェニル)-フェニルメトキシ]メチル]-3-[2-シアノエトキシ-[ジ(プロパン-2-イル)アミノ]ホスファニル]オキシ-4-メトキシオキソラン-2-イル]-6-オキソ-1H-プリン-2-イル]ブタンアミド
独自性
N-[9-[(2R,3S,5R)-5-[[ビス(4-メトキシフェニル)-フェニルメトキシ]メチル]-3-[2-シアノエトキシ-[ジ(プロパン-2-イル)アミノ]ホスファニル]オキシ-4-メトキシオキソラン-2-イル]-6-オキソ-1H-プリン-2-イル]プロパンアミドの独自性は、官能基と立体化学の特定の組み合わせにあり、これはユニークな化学的および生物学的特性を付与します。複数の分子標的と相互作用する能力は、様々な用途にとって汎用性の高い化合物となっています。
類似化合物との比較
Similar Compounds
- **N-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]acetamide
- **N-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]butanamide
Uniqueness
The uniqueness of N-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]propanamide lies in its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.
特性
分子式 |
C44H54N7O9P |
|---|---|
分子量 |
855.9 g/mol |
IUPAC名 |
N-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]propanamide |
InChI |
InChI=1S/C44H54N7O9P/c1-9-36(52)47-43-48-40-37(41(53)49-43)46-27-50(40)42-39(60-61(58-25-13-24-45)51(28(2)3)29(4)5)38(56-8)35(59-42)26-57-44(30-14-11-10-12-15-30,31-16-20-33(54-6)21-17-31)32-18-22-34(55-7)23-19-32/h10-12,14-23,27-29,35,38-39,42H,9,13,25-26H2,1-8H3,(H2,47,48,49,52,53)/t35-,38?,39+,42-,61?/m1/s1 |
InChIキー |
DIHSJEGLLQYBNW-VQZIIJRWSA-N |
異性体SMILES |
CCC(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@H](C([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OC)OP(N(C(C)C)C(C)C)OCCC#N |
正規SMILES |
CCC(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OC)OP(N(C(C)C)C(C)C)OCCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[(2R,4R,5R)-3-benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B12402708.png)



![(2S)-5-amino-2-[(1-hydroxycyclopropyl)amino]-5-oxopentanoic acid](/img/structure/B12402736.png)


![(2S)-2-amino-2-[2-[4-(6-methylheptoxy)phenyl]ethyl]pentan-1-ol](/img/structure/B12402753.png)


